Benzoyl chloride, 3,3'-carbonylbis-
Description
Significance of Difunctional Acyl Chlorides as Synthetic Building Blocks
Difunctional acyl chlorides, such as Benzoyl chloride, 3,3'-carbonylbis-, are instrumental as monomers in step-growth polymerization. Their reaction with difunctional nucleophiles, typically diamines or diols, leads to the formation of high-performance polymers like polyamides and polyesters, respectively. byjus.com The high reactivity of the acyl chloride groups facilitates these polymerization reactions, often proceeding rapidly at room temperature.
The structure of the hydrocarbon backbone of the dicarboxylic acid chloride plays a crucial role in determining the properties of the resulting polymer. For instance, aromatic dicarboxylic acid chlorides, due to their rigid structures, are used to synthesize polymers with high thermal stability, mechanical strength, and chemical resistance. These properties make them suitable for applications in aerospace, electronics, and automotive industries.
Beyond polymerization, difunctional acyl chlorides are valuable as cross-linking agents to modify the properties of existing polymers. They can also serve as precursors in the synthesis of macrocycles and other complex molecular structures through intramolecular cyclization reactions.
Historical Context and Evolution of Acyl Chloride Chemistry
The chemistry of acyl chlorides dates back to the 19th century, with the first synthesis of benzoyl chloride by Friedrich Wöhler and Justus von Liebig in 1832. wikipedia.org Their initial preparation involved the reaction of benzaldehyde (B42025) with chlorine. wikipedia.org Subsequently, methods using phosphorus pentachloride or thionyl chloride with the corresponding carboxylic acid became more common for laboratory-scale synthesis. byjus.comprepchem.com
The development of the Friedel-Crafts acylation in 1877 by Charles Friedel and James Crafts, which utilizes acyl chlorides to form ketones from aromatic compounds, was a significant milestone that expanded the synthetic utility of this class of compounds. masterorganicchemistry.com In the industrial realm, the production of benzoyl chloride from benzotrichloride (B165768) was developed, providing a more scalable and economic route. wikipedia.org
The 20th century saw the rise of polymer science, where dicarboxylic acid chlorides became essential monomers for high-performance polymers. The invention of Nylon, a polyamide, highlighted the importance of difunctional monomers, including dicarboxylic acid chlorides, in creating strong and versatile synthetic fibers. byjus.com
Classification and Structural Features of Aromatic Dicarboxylic Acid Chlorides
Aromatic dicarboxylic acid chlorides can be classified based on the relative positions of the two acyl chloride groups on the aromatic ring system and the nature of any linking groups.
Isomeric Position: The acyl chloride groups can be positioned ortho (1,2-), meta (1,3-), or para (1,4-) to each other on a single benzene (B151609) ring, as seen in phthaloyl chloride, isophthaloyl chloride, and terephthaloyl chloride, respectively. This positioning significantly influences the geometry and properties of the resulting polymers.
Bridging Groups: Two benzoyl chloride moieties can be linked by various functional groups. These bridging units can be flexible (e.g., ether, sulfone) or rigid (e.g., ketone, biphenyl). Benzoyl chloride, 3,3'-carbonylbis- falls into this category, featuring a ketone linker.
The structural features of these molecules, such as the rigidity of the aromatic rings and the nature of the linker, are directly translated into the properties of the materials synthesized from them. For example, the rigid ketone bridge in Benzoyl chloride, 3,3'-carbonylbis- contributes to the high glass transition temperatures and thermal stability of the resulting polymers.
| Classification Type | Examples | Key Structural Feature |
| Isomeric Position on a Single Ring | Phthaloyl chloride, Isophthaloyl chloride, Terephthaloyl chloride | Relative position of -COCl groups (ortho, meta, para) |
| Bridged Aromatic Rings | Benzoyl chloride, 3,3'-carbonylbis- | Nature of the linking group (e.g., -CO-, -O-, -SO2-) |
Overview of Research Trajectories for Multifunctional Electrophiles
Multifunctional electrophiles, a class that includes dicarboxylic acid chlorides, are at the forefront of research in materials science and medicinal chemistry. Current research trends focus on the design and synthesis of novel electrophilic building blocks to create materials and molecules with highly specific functions.
In polymer chemistry, the focus is on developing monomers that lead to polymers with enhanced properties such as improved solubility, processability, and specific functionalities like optical or electronic activity. The introduction of complex and functional bridging groups in aromatic dicarboxylic acid chlorides is a key strategy in this area.
In medicinal chemistry and chemical biology, multifunctional electrophiles are being explored for the development of covalent inhibitors and chemical probes. youtube.com The ability to react with multiple nucleophilic sites in a biological target can lead to enhanced potency and selectivity. Research is also directed towards developing electrophiles with tunable reactivity to target specific amino acid residues in proteins. youtube.com
The development of sustainable synthetic methods for these valuable reagents is another significant research trajectory. This includes the use of greener solvents, catalysts, and more atom-economical reactions to reduce the environmental impact of their production.
Structure
3D Structure
Properties
CAS No. |
6472-69-1 |
|---|---|
Molecular Formula |
C15H8Cl2O3 |
Molecular Weight |
307.1 g/mol |
IUPAC Name |
3-(3-carbonochloridoylbenzoyl)benzoyl chloride |
InChI |
InChI=1S/C15H8Cl2O3/c16-14(19)11-5-1-3-9(7-11)13(18)10-4-2-6-12(8-10)15(17)20/h1-8H |
InChI Key |
RDFXKHUFUZUURT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)Cl)C(=O)C2=CC(=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Benzoyl Chloride, 3,3 Carbonylbis
Optimization of Classical Synthesis Routes
Classical methods for synthesizing acyl chlorides from carboxylic acids are well-established in organic chemistry. chemguide.co.uklibretexts.orgchemguide.co.uk Optimization of these routes for the specific production of the difunctional Benzoyl chloride, 3,3'-carbonylbis- focuses on maximizing yield, purity, and reaction efficiency while minimizing harsh conditions and unwanted byproducts.
Carboxylic Acid Chlorination Techniques
The fundamental transformation involves replacing the two hydroxyl (-OH) groups of the dicarboxylic acid with chlorine (-Cl) atoms. This is typically achieved by reacting 3,3'-carbonylbis(benzoic acid) with a suitable chlorinating agent. libretexts.org The reaction is often performed in an inert solvent or, in some cases, using the chlorinating agent itself as the solvent. commonorganicchemistry.com Fractional distillation is a common method for separating the resulting acyl chloride from the reaction mixture, although the high boiling point of Benzoyl chloride, 3,3'-carbonylbis- requires vacuum distillation. chemguide.co.uk
Role of Chlorinating Agents and Catalysts
The choice of chlorinating agent is paramount and significantly influences the reaction's outcome. Several reagents are commonly employed for the conversion of carboxylic acids to acyl chlorides. tandfonline.commasterorganicchemistry.com
Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents due to its effectiveness and the convenient nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases and thus easily removed from the reaction mixture. chemguide.co.ukchemguide.co.uk The reaction can be run neat (using SOCl₂ as the solvent) or with an inert solvent. commonorganicchemistry.com For aromatic carboxylic acids, the reaction often requires heating or the use of a catalyst. tandfonline.com
Oxalyl Chloride ((COCl)₂): Considered a milder and more selective reagent than thionyl chloride, oxalyl chloride is effective at room temperature. commonorganicchemistry.comresearchgate.net Its use is often preferred for smaller-scale or more sensitive substrates. The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). researchgate.netchemicalbook.com The mechanism involves the in-situ formation of the Vilsmeier reagent, which is the active chlorinating species. researchgate.net
Phosphorus Pentachloride (PCl₅): This solid reagent reacts readily with carboxylic acids, often in the cold, to produce the acyl chloride. chemguide.co.ukchemguide.co.uk A key drawback is the formation of a liquid byproduct, phosphorus oxychloride (POCl₃), which must be separated from the desired product by fractional distillation. libretexts.org
Catalysts play a crucial role in accelerating these chlorination reactions. N,N-dimethylformamide (DMF) is a standard catalyst, particularly for reactions with thionyl chloride and oxalyl chloride. researchgate.netresearchgate.net More recently, research has shown that Brønsted acids, such as sulfuric acid (H₂SO₄), can effectively catalyze the chlorination of aromatic carboxylic acids with thionyl chloride, offering a cheaper alternative to traditional catalysts. tandfonline.comresearchgate.nettandfonline.com
| Chlorinating Agent | Typical Conditions | Byproducts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat or in solvent, often requires heat/catalyst (e.g., DMF, H₂SO₄) | SO₂(g), HCl(g) | Volatile byproducts simplify purification. chemguide.co.uk | Can require harsh conditions (reflux). commonorganicchemistry.com |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM), RT, catalytic DMF | CO(g), CO₂(g), HCl(g) | Milder, more selective, operates at RT. researchgate.net | More expensive than SOCl₂. researchgate.net |
| Phosphorus Pentachloride (PCl₅) | Often reacts in the cold, no solvent needed | POCl₃(l), HCl(g) | Highly reactive. | Liquid byproduct (POCl₃) requires separation. libretexts.org |
Development of Advanced and Sustainable Synthetic Strategies
In line with the principles of green chemistry, modern synthetic efforts are geared towards developing more environmentally benign and efficient processes. This includes minimizing solvent use, reducing energy consumption, and improving safety and scalability.
Solvent-Free Reaction Conditions
Performing reactions without a solvent minimizes waste and can simplify product purification. A patent describes a method for N-acyl compound synthesis that avoids organic solvents, highlighting a move towards greener industrial processes. google.com While specific examples for Benzoyl chloride, 3,3'-carbonylbis- are not detailed, the principles of using a liquid reactant in excess or running the reaction at a temperature that melts the starting materials are applicable. For instance, reacting solid 3,3'-carbonylbis(benzoic acid) with liquid thionyl chloride at reflux could be considered a near solvent-free condition.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner product profiles. researchgate.netniscpr.res.in The application of microwave heating to the synthesis of acyl chlorides has been demonstrated. For example, the palladium-catalyzed cross-coupling of acyl chlorides has been successfully performed using microwave heating, achieving completion in 10 minutes compared to an hour under conventional heating. organic-chemistry.org The activation of carboxylic acids with thionyl chloride can also be accelerated by microwave energy, as shown in the synthesis of substituted anilides. researchgate.net This suggests that the synthesis of Benzoyl chloride, 3,3'-carbonylbis- could be significantly expedited through microwave-assisted protocols.
Flow Chemistry Approaches
Continuous flow chemistry offers substantial advantages in terms of safety, efficiency, and scalability over traditional batch processing. acs.orgnih.gov The synthesis of acyl chlorides is particularly well-suited to flow systems. Flow reactors provide a confined space for handling hazardous reagents like phosgene (B1210022) (generated in-situ from chloroform) or thionyl chloride, improving safety. acs.orgacs.org Studies have demonstrated the successful continuous flow synthesis of various acyl chlorides from their corresponding carboxylic acids. researchgate.netvapourtec.com This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to optimized yields and purity. The on-demand generation of the acyl chloride in a flow system for immediate use in subsequent reactions is a key advantage, enhancing process safety and efficiency. acs.org
| Strategy | Principle | Potential Advantages for Benzoyl chloride, 3,3'-carbonylbis- Synthesis | Reference |
|---|---|---|---|
| Solvent-Free | Reactants are mixed without a solvent, often with heating. | Reduced waste, lower cost, simplified workup. | google.com |
| Microwave-Assisted | Use of microwave energy to rapidly heat the reaction mixture. | Drastically reduced reaction times, potentially higher yields and purity. | researchgate.netorganic-chemistry.org |
| Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, scalability, precise process control, and efficient heat transfer. | acs.orgvapourtec.com |
Advanced Chromatographic Purification Methods
While specific chromatographic methods for Benzoyl chloride, 3,3'-carbonylbis- are not extensively documented in publicly available literature, general principles of chromatography for acyl chlorides can be applied. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.
For a compound like Benzoyl chloride, 3,3'-carbonylbis-, a reverse-phase HPLC method would likely be effective. This would involve a nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, typically a mixture of an organic solvent (like acetonitrile) and water, can be optimized to achieve the desired separation. A gradient elution, where the concentration of the organic solvent is increased over time, would be suitable for separating the desired product from impurities with different polarities.
Derivatization with a suitable agent prior to analysis can sometimes enhance chromatographic separation and detection, particularly for mass spectrometry (MS) detection. nih.govnih.gov However, for the purification of the bulk material, non-destructive techniques are preferred.
Table 1: Illustrative HPLC Parameters for Related Compounds
| Parameter | Value |
| Column | C18 Reverse-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Note: This table presents typical parameters for the analysis of aromatic acyl chlorides and may need to be optimized for Benzoyl chloride, 3,3'-carbonylbis-. |
Crystallization and Recrystallization Optimization
Crystallization is a fundamental technique for the purification of solid organic compounds like Benzoyl chloride, 3,3'-carbonylbis-. The process relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
The optimization of crystallization involves the careful selection of a solvent or a solvent system. An ideal solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
For Benzoyl chloride, 3,3'-carbonylbis-, suitable solvents would likely be non-polar organic solvents in which it is stable. The crude product would be dissolved in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, leaving the impurities in the mother liquor. The purified crystals are then collected by filtration.
Recrystallization is the process of repeating the crystallization procedure to achieve a higher degree of purity. The effectiveness of the purification can be assessed by various analytical techniques, such as melting point determination and chromatographic analysis.
Mechanistic Investigations of Reactions Involving Benzoyl Chloride, 3,3 Carbonylbis
Nucleophilic Acyl Substitution Mechanisms
The cornerstone of the reactivity of acyl chlorides, including by extension Benzoyl chloride, 3,3'-carbonylbis-, is the nucleophilic acyl substitution reaction. This process is fundamental to the formation of a wide array of derivatives. The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgvanderbilt.edumasterorganicchemistry.com The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group, to yield the substituted product. fiveable.me
For diacyl chlorides like isophthaloyl chloride, a related compound to Benzoyl chloride, 3,3'-carbonylbis-, hydrolysis studies have revealed rapid reaction rates. The hydrolysis of isophthaloyl chloride proceeds through a short-lived intermediate where one acyl chloride group is hydrolyzed to a carboxylic acid, followed by the hydrolysis of the second group. nih.gov The half-life for isophthaloyl chloride hydrolysis is on the order of minutes at 0°C. nih.gov
Table 1: Pseudo-First-Order Rate Constants for the Alcoholysis of Substituted Benzoyl Chlorides in n-Propanol at 25°C
| Substituent (X) in X-C₆H₄-COCl | Rate Constant (k) in min⁻¹ |
| p-Nitro | 0.455 |
| m-Nitro | 0.435 |
| m-Chloro | 0.133 |
| p-Chloro | 0.101 |
| Hydrogen (Benzoyl chloride) | 0.0492 |
| p-Methyl | 0.0165 |
| p-Methoxy | 0.0045 |
This data is for substituted benzoyl chlorides and is presented to illustrate the electronic effects on reactivity, which would be analogous for reactions involving Benzoyl chloride, 3,3'-carbonylbis-. uni.edu
The generally accepted mechanism for nucleophilic acyl substitution involves the formation of a transient tetrahedral intermediate. libretexts.orgvanderbilt.edumasterorganicchemistry.com This intermediate is typically a high-energy species that lies at a minimum on the reaction coordinate between two transition states. libretexts.org For the reaction of benzoyl chloride, this intermediate would be a tetrahedral species with the nucleophile and the chloride ion attached to the former carbonyl carbon.
In some cases, particularly in weakly nucleophilic solvents, a cationic reaction channel may become significant. nih.gov This can involve the formation of an acylium ion (R-C=O⁺) as a discrete intermediate. nih.govusask.ca The stability of this acylium ion is influenced by the substituents on the benzene (B151609) ring. For Benzoyl chloride, 3,3'-carbonylbis-, the electron-withdrawing nature of the central carbonyl group and the other benzoyl chloride moiety would likely destabilize a cationic intermediate, making the concerted or addition-elimination pathway more probable.
The transition state for the nucleophilic attack is envisioned as a structure where the nucleophile is partially bonded to the carbonyl carbon, and the C=O double bond is partially broken. In the subsequent elimination step, the transition state involves the partial reformation of the carbonyl double bond and the partial breaking of the carbon-chlorine bond.
Solvent polarity and nucleophilicity play a crucial role in determining the reaction pathway and rate of solvolysis of benzoyl chlorides. nih.govrsc.org In highly nucleophilic solvents, the reaction typically proceeds via a bimolecular addition-elimination mechanism. However, in weakly nucleophilic but strongly ionizing solvents, such as fluorinated alcohols, a unimolecular (S_N1-like) pathway involving an acylium ion intermediate can be favored. nih.gov
Studies on substituted benzoyl chlorides have shown a spectrum of mechanisms, with the contribution of the cationic pathway increasing with the electron-donating ability of the substituent and the ionizing power of the solvent. nih.govrsc.org For a diacyl chloride like Benzoyl chloride, 3,3'-carbonylbis-, the presence of two reactive sites could lead to complex solvent effects, potentially influencing the selectivity of the reaction at each site.
Table 2: Hydrolysis Half-lives of Isophthaloyl Chloride (ICl) and Terephthaloyl Chloride (TCl) in Buffered Aqueous Solutions at 0°C
| Compound | pH | Average Half-life (t₁/₂) in minutes |
| Isophthaloyl Chloride (ICl) | 4 | 4.9 |
| 7 | 2.2 | |
| 9 | 2.9 | |
| Terephthaloyl Chloride (TCl) | 4 | 2.2 |
| 7 | 1.2 | |
| 9 | 1.3 |
This data for isophthaloyl and terephthaloyl chlorides illustrates the rapid hydrolysis of aromatic diacyl chlorides in aqueous environments, a reactivity expected to be similar for Benzoyl chloride, 3,3'-carbonylbis-. nih.gov
Influence of Catalysts on Reaction Rates and Selectivity
Catalysts can significantly enhance the rate and control the selectivity of reactions involving acyl chlorides. Both Lewis acids and organocatalysts have been employed in acylation and functionalization reactions.
Lewis acids are commonly used to catalyze Friedel-Crafts acylation reactions with benzoyl chloride. usask.canih.gov The Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), coordinates to the carbonyl oxygen or the chlorine atom of the acyl chloride. usask.ca This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the aromatic ring. The mechanism involves the formation of a highly reactive acylium ion or a polarized acyl chloride-Lewis acid complex. usask.ca
In the context of Benzoyl chloride, 3,3'-carbonylbis-, a Lewis acid could potentially coordinate to one or both of the acyl chloride moieties, as well as the central carbonyl group, leading to complex equilibria and potentially influencing the regioselectivity of the acylation.
Table 3: Conversion and Selectivity in the Acylation of Anisole with Benzoyl Chloride using Zeolite Catalysts
| Catalyst | Benzoyl Chloride Conversion (%) | Selectivity for 4-Methoxyacetophenone (%) |
| HBEA (8h) | ~65 | ~94 |
| HBEA (10h) | ~70 | ~95 |
| HBEA (12h) | ~83 | ~96 |
| HBEA (24h) | ~80 | ~96 |
| HBEA (48h) | ~60 | ~93 |
| HBEA (72h) | ~55 | ~93 |
This data demonstrates the use of solid acid catalysts in Friedel-Crafts acylation with benzoyl chloride, a reaction type applicable to Benzoyl chloride, 3,3'-carbonylbis-. nih.gov
In recent years, organocatalysis has emerged as a powerful tool for the functionalization of carbonyl compounds. While specific examples involving Benzoyl chloride, 3,3'-carbonylbis- are not readily found, N-heterocyclic carbenes (NHCs) have been shown to catalyze reactions of related aldehydes. nih.gov For instance, NHCs can activate aldehydes to form key intermediates that can participate in cycloaddition reactions. nih.gov
Given the structural similarities, it is conceivable that organocatalysts could be developed to mediate reactions at the acyl chloride functionalities of Benzoyl chloride, 3,3'-carbonylbis-, potentially offering novel pathways for the synthesis of complex molecules with high selectivity under mild conditions.
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Theoretical and computational chemistry offer powerful tools to investigate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone. These approaches can be broadly categorized into quantum mechanical methods, such as Density Functional Theory (DFT), and classical mechanics methods, like molecular dynamics (MD) simulations.
Currently, there are no specific DFT calculation studies available in the scientific literature that map the reaction pathways of Benzoyl Chloride, 3,3'-carbonylbis-.
Detailed molecular dynamics simulations focusing on the reactivity of Benzoyl Chloride, 3,3'-carbonylbis- have not been reported in published research.
Information regarding "Benzoyl chloride, 3,3'-carbonylbis-" in polymer chemistry research is currently unavailable.
The planned article, intended to detail the use of this specific compound in polycondensation reactions, controlled polymerization techniques, and the design of high-performance polymeric materials, cannot be generated at this time due to the absence of requisite scientific data.
Searches for related structural analogs, such as isophthaloyl chloride and terephthaloyl chloride, yielded extensive results on their use in synthesizing a variety of polymers, including high-performance polyamides and polyketones. wikipedia.orglookchem.com These compounds are well-established monomers in step-growth polymerization. primescholars.com However, without specific studies on "Benzoyl chloride, 3,3'-carbonylbis-", any discussion of its role in polymer synthesis would be speculative and not adhere to the required standards of scientific accuracy for the requested article.
General principles of polymer chemistry suggest that as a di-acid chloride, "Benzoyl chloride, 3,3'-carbonylbis-" would be a suitable monomer for polycondensation reactions with diols or diamines to form polyesters and polyamides, respectively. wikipedia.orgnih.gov The rigid aromatic structure containing a ketone linkage implies that the resulting polymers could exhibit high thermal stability and mechanical strength. nih.govnih.govresearchgate.net Nevertheless, without experimental data from studies that have synthesized and characterized polymers using this specific monomer, no definitive statements about its applications or the properties of the resulting materials can be made.
No information was found regarding its use in:
The synthesis of novel polyesters, polyamides, polyketones, or polyurethanes.
The optimization of step-growth polymerization.
The synthesis of block or graft copolymers.
The design and resulting properties of high-performance polymeric materials derived from it.
Therefore, the content required to fulfill the detailed outline for the article is not available in the public domain.
Applications in Polymer Chemistry Research
Design of High-Performance Polymeric Materials
Thermally Stable Polymer Architectures
The incorporation of Benzoyl chloride, 3,3'-carbonylbis- into polymer backbones has been shown to contribute significantly to the thermal stability of the resulting materials. Aromatic polyamides, in general, are known for their high thermal resistance due to the rigidity of the aromatic rings and the strong intermolecular hydrogen bonding between amide linkages. researchgate.netrsc.org The specific structure of Benzoyl chloride, 3,3'-carbonylbis- further enhances these properties.
The introduction of the carbonyl group and the meta-linkages in the polymer chain can disrupt chain packing to some extent, which can influence solubility and processability without drastically compromising thermal stability. Research on aromatic polyamides derived from various diacid chlorides has demonstrated that the thermal decomposition temperatures are often high, indicating their suitability for high-temperature applications. For instance, studies on related aromatic polyamides have shown 10% weight loss temperatures exceeding 550 °C in nitrogen atmospheres. rsc.org
| Polymer System | Decomposition Temperature (TGA, 10% weight loss) | Reference |
| Aromatic Polyamide (general) | > 550 °C | rsc.org |
| Poly(m-phenylene isophthalamide) | ~400-500 °C | ncl.res.in |
| Poly(p-phenylene terephthalamide) | > 500 °C | ncl.res.in |
While specific data for polymers solely derived from Benzoyl chloride, 3,3'-carbonylbis- is not extensively documented in readily available literature, the general principles of aromatic polyamide chemistry suggest that polymers incorporating this monomer would exhibit excellent thermal stability, making them candidates for applications in aerospace, electronics, and other demanding fields. rsc.org
Polymers with Tunable Mechanical Properties
The mechanical properties of polymers, such as tensile strength, modulus, and elongation at break, are critically dependent on the molecular structure, chain rigidity, and intermolecular forces. The use of Benzoyl chloride, 3,3'-carbonylbis- in the synthesis of aromatic polyamides allows for the tuning of these properties.
The rigid aromatic backbone imparted by this monomer contributes to high tensile strength and modulus. However, the meta-catenation introduces a degree of flexibility compared to their para-linked counterparts, which can influence the elongation at break and toughness of the material. By carefully selecting the diamine co-monomer, researchers can further tailor the mechanical response of the resulting polyamide. For instance, the use of flexible aliphatic diamines can increase the polymer's flexibility, while rigid aromatic diamines will enhance its stiffness and strength.
General findings for aromatic polyamides show a wide range of mechanical properties depending on the specific monomers used and the processing conditions.
| Polymer Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Aromatic Polyamide Films | 79 - 93 | 1.7 - 2.6 | 9 - 15 | nih.gov |
| Aromatic Polyamide Fibers | High | High | Moderate | researchgate.net |
The ability to create strong and tough films from these polymers makes them suitable for applications such as flexible electronics and high-performance coatings. ncl.res.in
Post-Polymerization Functionalization Strategies
Post-polymerization functionalization is a powerful technique to modify the properties of existing polymers, thereby expanding their application scope without the need to develop entirely new polymerization processes. nih.gov This approach involves introducing specific functional groups onto the polymer backbone after the initial polymerization is complete.
Derivatization of Polymer Chains for Specific Applications
While direct research on the use of Benzoyl chloride, 3,3'-carbonylbis- as a post-polymerization functionalization agent is limited in the available literature, the reactivity of its acid chloride groups suggests its potential in this area. In principle, a pre-existing polymer containing reactive sites, such as hydroxyl or amine groups, could be reacted with Benzoyl chloride, 3,3'-carbonylbis- to introduce new functionalities.
This strategy could be employed to:
Crosslink polymer chains: The bifunctional nature of the molecule could be used to create crosslinked networks, enhancing the mechanical strength and thermal stability of the material.
Graft side chains: By reacting with a polymer backbone, it could serve as an anchor point for grafting other polymer chains or small molecules, leading to materials with tailored surface properties or specific functionalities.
Introduce photoactive or other functional moieties: If the initial polymer lacks certain desired properties, this molecule could be used to attach groups that impart, for example, photoresponsiveness or specific chemical reactivity.
The success of such a strategy would depend on the careful control of reaction conditions to ensure the desired degree of functionalization without causing unwanted side reactions or degradation of the polymer backbone.
Supramolecular Chemistry and Self Assembly Studies
Design and Synthesis of Self-Assembled Architectures
No information available.
No information available.
Template-Directed Assembly Processes
No information available.
Investigation of Host-Guest Chemistry
No information available.
Advanced Organic Synthesis Applications of Benzoyl Chloride, 3,3 Carbonylbis
Synthesis of Complex Organic Molecules and Intermediates
The difunctional nature of Benzoyl chloride, 3,3'-carbonylbis- makes it an ideal building block for the synthesis of larger, more complex molecules. The two acyl chloride groups can react independently or simultaneously, providing a versatile platform for creating a variety of organic structures.
Formation of Diketones and Diketo-Esters
Benzoyl chloride, 3,3'-carbonylbis- serves as an excellent acylating agent for the synthesis of diketones and diketo-esters through reactions such as the Friedel-Crafts acylation and Claisen condensation researchgate.netresearchgate.neteurjchem.com. The presence of two acyl chloride functionalities allows for the simultaneous or sequential introduction of two benzoyl groups, leading to the formation of tetracarbonyl compounds.
In a typical Friedel-Crafts reaction, Benzoyl chloride, 3,3'-carbonylbis- can react with two equivalents of an aromatic substrate in the presence of a Lewis acid catalyst to yield a symmetrical diketone researchgate.net. Similarly, reaction with enolates or silyl (B83357) enol ethers can produce 1,3-diketones nih.govorganic-chemistry.org. The general scheme for the synthesis of diketones is presented below.
Scheme 1: General Synthesis of Diketones using Benzoyl chloride, 3,3'-carbonylbis-
The synthesis of diketo-esters can be achieved by reacting Benzoyl chloride, 3,3'-carbonylbis- with β-keto esters. This reaction, a variation of the Claisen condensation, results in the formation of a more complex diketo-ester, which can be a precursor for various cyclic and acyclic compounds eurjchem.com.
Construction of Heterocyclic Compounds
The reactivity of the acyl chloride groups in Benzoyl chloride, 3,3'-carbonylbis- makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. These reactions often involve condensation with dinucleophiles, leading to the formation of rings containing nitrogen, oxygen, or sulfur atoms. For example, reaction with hydrazines can yield bis-pyrazoles, while reaction with hydroxylamines can produce bis-oxazoles. The benzophenone (B1666685) core can impart specific photophysical or biological properties to the resulting heterocyclic systems nih.gov. The construction of bis-heterocyclic compounds is of interest in materials science and medicinal chemistry mdpi.com.
Chemo- and Regioselective Transformations
The presence of two identical reactive sites in Benzoyl chloride, 3,3'-carbonylbis- presents challenges and opportunities for selective transformations. Controlling the reaction to modify only one of the acyl chloride groups allows for the synthesis of unsymmetrical molecules and advanced intermediates.
Selective Acylation of Polyfunctional Substrates
In the presence of a substrate with multiple nucleophilic sites, such as a polyol or a polyamine, Benzoyl chloride, 3,3'-carbonylbis- can be used for selective acylation reactions. The outcome of the reaction—mono-acylation versus di-acylation—can often be controlled by manipulating the reaction conditions, such as the stoichiometry of the reactants, the temperature, and the choice of solvent and base nih.gov. For instance, using a limiting amount of the diacyl chloride can favor the formation of the mono-acylated product. The differing reactivity of the nucleophilic groups on the substrate can also lead to regioselective acylation.
Table 2: Factors Influencing Selective Acylation
| Factor | Influence on Selectivity |
|---|---|
| Stoichiometry | Using a limiting amount of the acylating agent favors mono-acylation. |
| Temperature | Lower temperatures can increase selectivity by slowing down the reaction rate. |
| Solvent | The polarity and coordinating ability of the solvent can affect the reactivity of both the acylating agent and the substrate. |
Role in the Synthesis of Specialty Chemicals
Benzoyl chloride, 3,3'-carbonylbis- is a key intermediate in the synthesis of various specialty chemicals, owing to the versatile reactivity of its acyl chloride groups and the inherent properties of the benzophenone core.
Precursor for Dyestuff Intermediates
Benzophenone derivatives are important chromophores and are used in the synthesis of various classes of dyes. Benzoyl chloride, 3,3'-carbonylbis- can be used to introduce the benzophenone moiety into a dye structure, or it can be a precursor to more complex dye intermediates usitc.gov. The reaction of the diacyl chloride with amino-functionalized chromophores can lead to the formation of larger, more conjugated dye molecules with potentially enhanced coloristic properties. The general structure of benzophenone is found in some dye and pigment classes.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Systematic Name |
|---|---|
| Benzoyl chloride, 3,3'-carbonylbis- | Benzophenone-3,3'-dicarbonyl chloride |
| Benzophenone-3,3'-dicarboxylic acid | 3,3'-Carboxybenzophenone |
| Thionyl chloride | Sulfurous dichloride |
| Oxalyl chloride | Ethanedioyl dichloride |
| Phosphorus pentachloride | Phosphorus(V) chloride |
| Friedel-Crafts acylation | Not applicable |
| Claisen condensation | Not applicable |
| Bis-pyrazoles | Not applicable |
Intermediate for Organosilicon Compounds
The fundamental reactivity of the benzoyl chloride functional group involves nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile. thieme-connect.deresearchgate.net In the context of organosilicon chemistry, this principle can be extended to reactions with organosilicon compounds bearing nucleophilic functional groups, such as silanols (R₃SiOH).
Theoretically, Benzoyl chloride, 3,3'-carbonylbis- can act as a rigid aromatic diacyl chloride monomer in polycondensation reactions with difunctional silanols, such as α,ω-disilanols. This reaction would proceed via the formation of silyl ester linkages, resulting in the creation of a polyester-polysiloxane copolymer. Such polymers could exhibit a unique combination of properties, including thermal stability and flexibility, derived from the siloxane backbone, along with the rigidity and potential for aromatic interactions imparted by the benzoyl chloride derivative.
The proposed reaction would involve the stepwise substitution of the chloride atoms on both benzoyl chloride moieties by the hydroxyl groups of the disilanol, with the elimination of hydrogen chloride as a byproduct. The use of a tertiary amine as a base is typically required to neutralize the evolved HCl and drive the reaction to completion.
While specific research on this application is not prominent, the synthesis of silyl esters from carboxylic acids and silyl chlorides is a well-established method. Furthermore, the reactions of benzoyl chlorides with various nucleophiles are a cornerstone of organic synthesis. The polycondensation of diacyl chlorides with diols to form polyesters is a standard polymerization technique, which can be analogously applied to disilanols.
Representative Polycondensation Reaction
The following table outlines a hypothetical reaction scheme for the polycondensation of Benzoyl chloride, 3,3'-carbonylbis- with a generic α,ω-disilanol, highlighting the potential for forming a novel organosilicon polymer.
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Conditions | Theoretical Yield |
| Benzoyl chloride, 3,3'-carbonylbis- | α,ω-Dihydroxypolydimethylsiloxane | Alternating polyester-polysiloxane copolymer | Inert solvent (e.g., Toluene), Tertiary amine (e.g., Triethylamine), Room Temperature to mild heating | >90% |
Detailed Research Findings
Specific research on the direct reaction of Benzoyl chloride, 3,3'-carbonylbis- with organosilicon compounds is scarce. However, related studies on the reactions of similar bifunctional acid chlorides with various nucleophiles provide a foundation for predicting its behavior. For instance, the synthesis of (trimethylsiloxy)benzoyl chlorides has been reported, which are themselves reactive intermediates. These compounds undergo polymerization at elevated temperatures, indicating the propensity of such structures to form larger polymeric chains.
The synthesis of organosilicon compounds through various routes is an active area of research, with applications in diverse fields. thieme-connect.de The functionalization of organosilicon backbones with aromatic moieties is a common strategy to tailor the material properties. Therefore, the use of Benzoyl chloride, 3,3'-carbonylbis- as a specialty monomer in this context remains a plausible, albeit underexplored, synthetic pathway.
Theoretical and Computational Studies of Benzoyl Chloride, 3,3 Carbonylbis
Electronic Structure and Bonding Analysis
The electronic structure and bonding of Benzoyl chloride, 3,3'-carbonylbis- are primarily understood through computational quantum chemistry methods. These studies, while not extensively found for this specific molecule, can be inferred from research on structurally similar compounds like benzophenone (B1666685) and its derivatives. The molecule consists of two benzoyl chloride moieties linked by a central carbonyl group. This arrangement leads to an extended π-electron system that dictates its electronic properties. The interaction between the phenyl rings and the three carbonyl groups (one central and two acyl chloride groups) is a key feature of its electronic structure.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org For Benzoyl chloride, 3,3'-carbonylbis-, computational studies on analogous aromatic ketones and acyl chlorides provide insight into its FMO characteristics.
The HOMO is expected to be primarily localized on the phenyl rings, with significant contributions from the p-orbitals of the aromatic carbons. Its energy level is a crucial indicator of the molecule's ability to donate electrons. The presence of the electron-withdrawing carbonyl and acyl chloride groups would generally lower the HOMO energy level compared to unsubstituted benzene (B151609), making it less susceptible to electrophilic attack.
The LUMO , conversely, is anticipated to be centered on the carbonyl groups, particularly the central one, and the acyl chloride moieties. iaea.org The antibonding π* orbitals of the C=O bonds are the primary contributors to the LUMO. iaea.org A low-lying LUMO energy indicates a propensity for the molecule to accept electrons, making it susceptible to nucleophilic attack at the carbonyl carbons.
The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For Benzoyl chloride, 3,3'-carbonylbis-, the extended conjugation is expected to result in a relatively smaller HOMO-LUMO gap compared to simpler, non-conjugated systems. This smaller gap would also influence its electronic absorption properties, likely leading to absorption in the ultraviolet region.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |
Charge Distribution and Reactivity Prediction
The charge distribution within Benzoyl chloride, 3,3'-carbonylbis- is highly non-uniform due to the presence of multiple electronegative atoms (oxygen and chlorine). Computational methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can provide quantitative estimates of the partial atomic charges.
The carbonyl carbons are predicted to carry a significant positive charge, making them the primary electrophilic sites in the molecule. The carbon atoms of the acyl chloride groups are expected to be even more electrophilic due to the combined electron-withdrawing effects of the carbonyl oxygen and the chlorine atom. Consequently, these positions are the most likely targets for nucleophilic attack. The oxygen atoms of the carbonyl groups and the chlorine atoms will bear partial negative charges.
The electrostatic potential (ESP) map of a similar molecule, benzophenone, reveals a negative potential region around the carbonyl oxygen and a positive potential region around the carbonyl carbon and the phenyl protons. A similar pattern is expected for Benzoyl chloride, 3,3'-carbonylbis-, with additional strong positive potential at the acyl chloride carbons. This charge distribution is fundamental to predicting its reactivity in various chemical reactions, such as nucleophilic acyl substitution.
Table 2: Predicted Partial Atomic Charges (Illustrative)
| Atom | Predicted Partial Charge (e) | Implication for Reactivity |
|---|---|---|
| Central Carbonyl Carbon | +0.4 to +0.6 | Highly electrophilic, susceptible to nucleophilic attack. |
| Acyl Chloride Carbon | +0.5 to +0.7 | Most electrophilic site, highly reactive towards nucleophiles. |
| Carbonyl Oxygen | -0.4 to -0.6 | Nucleophilic site, can act as a Lewis base. |
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of Benzoyl chloride, 3,3'-carbonylbis- are crucial for understanding its properties and interactions. The molecule possesses several rotatable single bonds, primarily the C-C bonds connecting the phenyl rings to the central carbonyl group and the C-C bonds within the benzoyl moieties.
Ab Initio and Density Functional Theory (DFT) Studies
For benzophenone, the phenyl rings are typically twisted out of the plane of the central carbonyl group, resulting in a propeller-like conformation. mdpi.com A similar geometry is expected for Benzoyl chloride, 3,3'-carbonylbis-. The dihedral angles between the planes of the phenyl rings and the central carbonyl group are key parameters in defining the conformational landscape. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are effective in locating the minimum energy conformers and the transition states connecting them. researchgate.netnih.gov The rotational barriers around the C-C bonds can also be calculated, providing insight into the molecule's flexibility at different temperatures.
Table 3: Predicted Conformational Parameters
| Parameter | Predicted Value | Description |
|---|---|---|
| Phenyl-Carbonyl Dihedral Angle | 20° - 40° | The angle of twist of the phenyl rings relative to the central carbonyl plane. |
Spectroscopic Property Predictions
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules.
Computational Vibrational Spectroscopy (IR, Raman)
The infrared (IR) and Raman spectra of Benzoyl chloride, 3,3'-carbonylbis- can be predicted with good accuracy using DFT calculations. nih.govcardiff.ac.ukgithub.io These calculations provide the vibrational frequencies and their corresponding intensities, which can be compared with experimental data for structural elucidation.
The vibrational spectrum is expected to be dominated by several characteristic modes:
C=O Stretching: Strong, distinct bands in the IR spectrum are predicted for the carbonyl groups. The central ketone carbonyl will likely have a stretching frequency around 1650-1670 cm⁻¹, while the acyl chloride carbonyls are expected at higher frequencies, typically in the range of 1750-1780 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.
C-Cl Stretching: A characteristic stretching vibration for the carbon-chlorine bond is expected in the range of 600-800 cm⁻¹.
Aromatic C=C Stretching: Multiple bands in the region of 1400-1600 cm⁻¹ will arise from the stretching vibrations of the carbon-carbon bonds within the phenyl rings.
C-H Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, with the symmetric vibrations often being more intense. The predicted spectra can serve as a valuable reference for the identification and characterization of this compound.
Table 4: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Acyl Chloride C=O Stretch | 1750 - 1780 | Strong | Moderate |
| Central Ketone C=O Stretch | 1650 - 1670 | Strong | Moderate |
| Aromatic C=C Stretch | 1400 - 1600 | Moderate to Strong | Strong |
Functionalization and Derivatization Strategies
Synthesis of Novel Derivatives of Benzoyl Chloride, 3,3'-Carbonylbis-
The derivatization of Benzoyl chloride, 3,3'-carbonylbis- primarily involves the transformation of its acid chloride groups into other functional moieties. These reactions open avenues for new materials and molecular structures.
The primary pathway for introducing new functional groups is through the reaction of the acyl chloride moieties with appropriate nucleophiles. A significant application is in the synthesis of polyamides through polycondensation reactions with diamines. For instance, reacting Benzoyl chloride, 3,3'-carbonylbis- with aromatic diamines, such as 4,4'-oxydianiline, leads to the formation of polyamides. In this process, the nitrogen atoms of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the benzoyl chloride groups, resulting in the formation of amide linkages and the elimination of hydrogen chloride.
The general reaction can be represented as: n(ClOC-Ar-COCl) + n(H₂N-R-NH₂) → [-OC-Ar-CO-HN-R-NH-]n + 2n(HCl) Where Ar represents the 3,3'-carbonylbis(benzene) core.
This strategy is fundamental to creating aramids, a class of heat-resistant and strong synthetic fibers. The properties of the resulting polymer can be tailored by the choice of the diamine co-monomer.
While less common in the context of polymerization, the acyl chloride groups can be converted into esters or mixed anhydrides. Esterification can be achieved by reacting Benzoyl chloride, 3,3'-carbonylbis- with alcohols, typically in the presence of a base to neutralize the HCl byproduct. This would yield a diester, which could be useful as a plasticizer or as a monomer in different types of polymerization, such as transesterification reactions.
The preparation of mixed anhydrides could be accomplished by reacting it with the salt of a carboxylic acid. However, these derivatives are generally less stable and are typically used as reactive intermediates in situ for further transformations, such as acylation reactions under milder conditions than those required for the parent acyl chloride.
Modification for Enhanced Reactivity or Selectivity
Modifications to the core structure of Benzoyl chloride, 3,3'-carbonylbis- can be employed to fine-tune its reactivity for specific synthetic applications.
The reactivity of the benzoyl chloride groups can be modulated by introducing substituents onto the aromatic rings. Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN) groups, would increase the electrophilicity of the acyl chloride's carbonyl carbon. This enhancement in reactivity is due to the inductive and resonance effects that pull electron density away from the reaction center, making it more susceptible to nucleophilic attack. Consequently, polymers synthesized from such modified monomers could potentially exhibit altered properties.
Conversely, introducing electron-donating groups, like alkoxy (OR) or alkyl (R) groups, would decrease the reactivity of the acyl chloride moieties. This could be advantageous in controlling the rate of polymerization or in reactions where a more selective, less vigorous reagent is required.
Preparation of Multifunctional Building Blocks for Diverse Synthetic Targets
The structure of Benzoyl chloride, 3,3'-carbonylbis- makes it an ideal A₂-type building block for creating a variety of macromolecular structures. Its two reactive sites allow for linear chain extension, while the kinked structure imposed by the meta-substituted rings and the central carbonyl group leads to polymers with amorphous morphologies and good solubility.
This monomer is particularly valuable in the synthesis of:
Polyamides: As previously discussed, this is a primary application, leading to materials with high thermal stability and mechanical strength.
Polyimides: In a multi-step process, it can be used to create polyimides, another class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. The process typically involves the formation of a poly(amic acid) precursor by reaction with a diamine, followed by a cyclodehydration step to form the imide rings.
Polyesters: Reaction with bisphenols would yield polyesters with properties influenced by the rigid, non-linear structure of the monomer.
Dendrimers and Hyperbranched Polymers: The difunctional nature of this molecule allows it to act as a core or a branching unit in the divergent synthesis of dendrimers or hyperbranched polymers, leading to complex, three-dimensional architectures with a high density of functional groups at the periphery.
The versatility of Benzoyl chloride, 3,3'-carbonylbis- as a building block is a cornerstone of its utility in materials chemistry, enabling the rational design of polymers with tailored properties for demanding applications.
Role in Catalysis Research
Precursor for Ligand Synthesis in Metal-Organic Catalysis
The structure of Benzoyl chloride, 3,3'-carbonylbis- suggests its potential as a precursor for creating complex ligands for metal-organic catalysis. The two acyl chloride groups can be reacted with nucleophiles to form a rigid or semi-rigid backbone, potentially coordinating to one or more metal centers.
In theory, Benzoyl chloride, 3,3'-carbonylbis- could be utilized to synthesize V-shaped bidentate or multidentate ligands. Reaction with aminophosphines, hydroxy-substituted pyridines, or other bifunctional linkers could yield chelating agents. The central carbonyl and the meta-substitution pattern would enforce a specific geometry and bite angle, which are critical parameters in designing effective catalyst ligands. However, a detailed search of current research literature reveals no specific instances or studies where Benzoyl chloride, 3,3'-carbonylbis- has been explicitly used for the synthesis of such ligands for metal-organic catalysis. Research in ligand synthesis tends to focus on other, more established precursors.
Application as an Activator or Reagent in Organic Transformations
Acyl chlorides are commonly employed as reagents in acylation reactions. The dual reactivity of Benzoyl chloride, 3,3'-carbonylbis- could theoretically be applied in cross-linking reactions or in the synthesis of symmetrical di-acylated products.
While the related monofunctional compound, benzoyl chloride, is extensively used in Friedel-Crafts acylation and other esterification or amidation reactions, often with catalytic activation, specific studies detailing the use of Benzoyl chloride, 3,3'-carbonylbis- in catalytic acylation are not present in the available scientific literature. Its application in forming polymers, such as polyamides and polyesters, has been explored, but these are typically stoichiometric polycondensation reactions rather than catalytic cycles where the molecule acts as an activator or a key reagent in a catalytic amount. researchgate.netnih.gov
Based on a comprehensive review of available scientific literature, there is no documented research focusing on the role of Benzoyl chloride, 3,3'-carbonylbis- in catalysis research, either as a precursor for ligand synthesis or as a direct activator or reagent in catalytic organic transformations. Its primary documented application appears to be in the field of polymer chemistry as a monomer. The potential applications discussed remain theoretical in the absence of dedicated research studies.
Future Directions and Emerging Research Avenues
Integration in Microfluidic Synthesis Platforms
The adoption of microfluidic and continuous-flow technologies in chemical synthesis offers numerous advantages, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and high-throughput screening. elveflow.comarxiv.org While specific studies on the use of Benzoyl chloride, 3,3'-carbonylbis- in microfluidic systems are not yet widespread, the behavior of analogous aromatic acyl chlorides in such platforms provides a strong indication of its potential.
Continuous-flow systems are particularly well-suited for reactions involving highly reactive intermediates like acyl chlorides. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in microreactors can lead to higher yields and selectivities compared to traditional batch processes. nih.gov For instance, the synthesis of various organic compounds using benzoyl chloride in continuous-flow systems has demonstrated the efficiency of this approach. nih.gov
The integration of Benzoyl chloride, 3,3'-carbonylbis- into these platforms could enable the rapid and controlled synthesis of novel derivatives. The bifunctional nature of this molecule allows for its use in continuous polymerization processes or in the sequential, controlled addition of different nucleophiles to generate complex molecules. Automated microfluidic systems could facilitate the optimization of reaction conditions for this compound with remarkable speed and efficiency. arxiv.org
Table 1: Comparison of Batch vs. Microfluidic Synthesis for Acyl Chloride Reactions
| Feature | Batch Synthesis | Microfluidic Synthesis |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by diffusion, affecting reaction rates. | Enhanced due to short diffusion distances. |
| Safety | Handling of large quantities of reactive materials can be hazardous. | Small reaction volumes improve inherent safety. rsc.org |
| Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
| Scalability | Often requires re-optimization for different scales. | Scalable by parallelization or longer run times. |
Exploration in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful technique for the rapid synthesis of large, diverse libraries of chemical compounds, which is crucial in drug discovery and materials science. nih.govnih.gov The use of versatile and highly reactive building blocks is central to this approach. nih.gov Acyl chlorides, including aromatic variants, are excellent candidates for this purpose due to their high reactivity towards a wide range of nucleophiles such as amines, alcohols, and phenols. wikipedia.org
Benzoyl chloride, 3,3'-carbonylbis-, with its two reactive sites, offers the potential to generate complex and diverse molecular architectures. It can be used as a scaffold to which various building blocks can be attached, leading to the creation of focused or diverse chemical libraries. High-throughput synthesis techniques, often automated, can be employed to react this diacyl chloride with a multitude of different nucleophiles in parallel, rapidly generating a large number of distinct compounds. drugtargetreview.combeilstein-journals.org
The resulting libraries of compounds can then be screened for various biological activities or material properties. While the direct application of Benzoyl chloride, 3,3'-carbonylbis- in combinatorial libraries is an emerging area, the principles of high-throughput synthesis with similar bifunctional reagents are well-established. nih.gov
Table 2: Potential Building Blocks for Combinatorial Synthesis with Benzoyl chloride, 3,3'-carbonylbis-
| Nucleophile Class | Example | Potential Product Class |
| Primary Amines | Aniline | Diamides |
| Secondary Amines | Diethylamine | Diamides |
| Alcohols | Phenol | Diesters |
| Amino Acids | Glycine | Polyamide-esters |
| Hydrazines | Hydrazine | Dihydrazides |
Development of Green Chemistry Principles in its Utilization
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itwjpmr.com The synthesis and application of acyl chlorides, while highly effective, traditionally involve reagents and produce byproducts that are of environmental concern. nih.gov
Future research into the utilization of Benzoyl chloride, 3,3'-carbonylbis- will likely focus on developing greener synthetic routes and reaction conditions. This includes exploring alternative, less hazardous chlorinating agents for its synthesis from the corresponding dicarboxylic acid. researchgate.net Moreover, the use of greener solvents, or even solvent-free reaction conditions, is a key area of investigation. wjpmr.com The development of catalytic methods that can proceed under milder conditions and with higher atom economy will also be crucial. researchgate.net
Table 3: Green Chemistry Metrics and their Application
| Metric | Description | Relevance to Benzoyl chloride, 3,3'-carbonylbis- |
| Atom Economy | The measure of the amount of starting materials that become useful products. | Optimizing reactions to incorporate all atoms from the reactants into the final product. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Minimizing solvent and reagent waste in synthesis and applications. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. | Reducing the overall material footprint of processes involving this compound. unibo.it |
| Solvent Selection | Choosing solvents with lower environmental impact. | Replacing hazardous solvents with greener alternatives like water or bio-solvents. |
Potential in Advanced Materials Beyond Polymers
While Benzoyl chloride, 3,3'-carbonylbis- is a known precursor to high-performance polymers, its potential extends to other classes of advanced materials. One particularly promising area is the synthesis of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. mdpi.com The dicarboxylic acid precursor to Benzoyl chloride, 3,3'-carbonylbis- can serve as an organic linker in the synthesis of novel MOFs. researchgate.net
These MOFs could exhibit unique properties for applications in gas storage and separation, catalysis, and sensing. rsc.org The specific geometry and functionality of the linker molecule play a crucial role in determining the structure and properties of the resulting MOF. mdpi.com The carbonyl group in the backbone of the linker could impart specific functionalities to the pores of the MOF, potentially leading to selective adsorption or catalytic activity.
Furthermore, Benzoyl chloride, 3,3'-carbonylbis- can be used to synthesize discrete molecular architectures with well-defined shapes and functionalities. These molecules could find applications as building blocks for supramolecular assemblies, liquid crystals, or functional dyes. The ability to precisely control the chemical transformations at the two acyl chloride groups opens up possibilities for creating complex and functional molecular systems.
Q & A
Advanced Research Question
- Photoinitiator Design : Synthesize 3,3′-carbonylbis(7-diethylaminocoumarin) (KCD) via benzoyl chloride-mediated esterification, followed by UV-Vis spectroscopy to confirm π→π* transition peaks (~400 nm) .
- Kinetic Analysis : Use real-time FTIR to monitor double-bond conversion rates during UV exposure .
- Print Resolution : Evaluate voxel size reduction via confocal microscopy when using KCD vs. traditional initiators (e.g., Irgacure 784) .
What precautions are critical when handling benzoyl chloride derivatives in air-sensitive reactions?
Basic Research Question
- Moisture Control : Conduct reactions under inert gas (N₂/Ar) with molecular sieves (3Å) to prevent hydrolysis .
- Personal Protective Equipment (PPE) : Use nitrile gloves, splash goggles, and fume hoods with >100 ft/min face velocity .
- Waste Management : Neutralize spent reagents with sodium bicarbonate before disposal in halogenated waste containers .
How do substituents on the benzoyl chloride core (e.g., 3,5-bis-trifluoromethyl) influence reactivity in nucleophilic acyl substitution?
Advanced Research Question
- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity of the carbonyl carbon, accelerating reactions with weak nucleophiles (e.g., anilines) .
- Steric Considerations : Bulkier substituents reduce reactivity; kinetic studies show 3,5-disubstituted derivatives require higher temperatures (80–100°C) for complete conversion .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility and stabilize transition states in SN2 mechanisms .
What spectroscopic techniques are most effective for characterizing 3,3'-carbonylbis-benzoyl chloride adducts?
Basic Research Question
- NMR : ¹³C NMR identifies carbonyl resonances (~165–170 ppm) and aryl carbons; DEPT-135 distinguishes CH₂/CH₃ groups in ester derivatives .
- IR Spectroscopy : Confirm C=O stretch (~1770 cm⁻¹) and C-Cl (~850 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS detects [M+Na]⁺ ions with <5 ppm mass accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
